Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone
Description
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is a heterocyclic compound featuring a benzo[1,3]dioxole (methylenedioxybenzene) moiety linked via a carbonyl group to a piperazine ring substituted with a 4-fluorophenyl group. This structural framework is common in medicinal chemistry due to the piperazine ring’s versatility in modulating receptor affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C18H17FN2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2 |
InChI Key |
MCOSLRRJMQQCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Route A: Amide/Carbonyl Coupling
Step 1: Synthesis of 4-(4-Fluorophenyl)piperazine
4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution (NAS) between 1-fluoro-4-nitrobenzene and piperazine under catalytic hydrogenation.
Step 2: Preparation of Benzodioxol-5-yl Carbonyl Chloride
Benzodioxol-5-yl carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
Step 3: Coupling Reaction
The acyl chloride reacts with 4-(4-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) to form the target compound:
Key Conditions :
Route B: Reductive Amination and Cyclization
Step 1: Formation of Piperazine-Ketone Intermediate
A ketone-bearing piperazine derivative is synthesized via reductive amination between 4-fluoroaniline and a diketone precursor:
Key Conditions :
Optimization and Challenges
Catalytic Systems
Purification Techniques
-
Column Chromatography : Most reports use silica gel with ethyl acetate/hexane (1:3 to 1:1).
-
Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 70–85% | 50–70% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Cost | Moderate | High (Pd catalysts) |
| Scalability | High | Moderate |
Advantages of Route A : Higher yields, fewer side products.
Disadvantages of Route B : Requires specialized catalysts and inert conditions.
Analytical Characterization
Successful synthesis is confirmed via:
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms are potential nucleophiles. One nitrogen is bonded to the fluorophenyl group, while the other participates in the methanone linkage. The free secondary amine can undergo alkylation or acylation:
In a synthesis protocol for a related piperazine derivative, alkylation was achieved using a tosylate intermediate under reflux with potassium carbonate .
Reactivity of the Methanone Carbonyl Group
The ketone group can participate in nucleophilic acyl substitution, though its reactivity is reduced due to conjugation with the aromatic rings.
| Reaction Type | Conditions | Example Reagents | Outcome | Source |
|---|---|---|---|---|
| Reduction | Catalytic hydrogenation | H₂, Pd/C | Secondary alcohol | |
| Grignard Addition | Anhydrous ether | RMgX (R = alkyl/aryl) | Tertiary alcohol |
Reduction of the carbonyl group would yield a chiral alcohol, while Grignard reagents could add to the electrophilic carbon .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The fluorophenyl group is meta-directing due to the electron-withdrawing fluorine atom. Reactions require vigorous conditions:
| Reaction Type | Conditions | Reagents | Position | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | Nitronium ion | Meta | |
| Sulfonation | Fuming H₂SO₄, 100°C | SO₃ | Meta |
The fluorine substituent deactivates the ring, necessitating higher temperatures for EAS compared to non-halogenated arenes .
Hydrolysis of the Benzo dioxole Moiety
The methylenedioxy group can undergo acid-catalyzed cleavage to form a catechol derivative:
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | H₂O | Catechol derivative |
This reaction proceeds via protonation of the oxygen atoms, leading to ring opening and formation of two hydroxyl groups .
Cycloaddition and Heterocycle Formation
The compound’s structure allows participation in cycloaddition reactions, as demonstrated in analogous systems:
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reflux in ethanol, triethylamine | Hydrazonoyl chloride | Triazoline derivatives |
Such reactions exploit the electron-deficient nature of the pyrrole or piperazine systems to form fused heterocycles .
Stability and Side Reactions
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 473.5 g/mol. The structure includes:
- Benzo[1,3]dioxole : Enhances biological activity.
- Piperazine Ring : Commonly found in pharmaceuticals for receptor interactions.
- Fluorophenyl Group : May influence lipophilicity and receptor binding.
Anticancer Activity
Research indicates that derivatives of benzo[1,3]dioxole exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of EGFR Signaling : Targeting pathways involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Cell Cycle Modulation : Affecting the progression of the cell cycle.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 | |
| MCF7 | 4.52 | 4.56 |
These findings suggest that benzo[1,3]dioxole derivatives may be more effective than standard chemotherapeutics like doxorubicin in certain contexts.
Antimicrobial Properties
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone has shown promise in combating bacterial infections, indicating its potential as a candidate for antibiotic development. The mechanism likely involves interaction with cellular receptors or enzymes, leading to modulation of various biological pathways.
Analytical Chemistry Applications
The compound serves as a reference standard in analytical methods due to its well-characterized properties. Its structural integrity and stability make it suitable for use in various assays and experiments aimed at understanding similar compounds.
Case Studies and Research Findings
Several notable studies have explored the synthesis and evaluation of derivatives based on the benzo[1,3]dioxole structure:
-
Synthesis and Evaluation of Derivatives :
- A study focused on modifying the piperazine ring to enhance receptor binding affinity towards serotonin receptors.
- Results indicated that specific substitutions could significantly improve selectivity and efficacy.
-
Pharmacological Profile Assessment :
- Investigations into morpholinosulfonyl substitutions revealed improved solubility and bioavailability.
- Enhanced solubility is critical for therapeutic applications, particularly in drug formulation.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various cellular proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It can induce apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives, differing in substituents on the piperazine ring, linker groups, or aromatic systems. Key analogues include:
Pharmacological and Physicochemical Properties
- Solubility and Melting Points :
- Biological Activity: Antiviral: HT-3’s methylene linker may reduce conformational rigidity compared to the main compound’s carbonyl group, affecting viral inhibition . Analgesic: JJKK-048’s bis-benzo[1,3]dioxole groups enhance potency, whereas the main compound’s single fluorophenyl group may limit similar efficacy . Antibacterial: ’s derivatives with morpholino or hydroxy-piperidine groups show activity against bacterial strains, suggesting the main compound’s fluorophenyl group could be optimized for similar targets .
Target Selectivity
- Piperazine-based compounds often target dopamine, serotonin, or glutamate receptors. The 4-fluorophenyl group in the main compound may confer selectivity for D2/D3 receptors, as seen in structurally related N-arylpiperazine derivatives () .
- In contrast, sulfonamide-containing analogues () or trifluoromethyl-substituted compounds () may prioritize 5-HT or sigma receptors .
Biological Activity
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of and features a complex structure with a benzo[1,3]dioxole moiety linked to a piperazine ring. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with piperazine and other substituents under controlled conditions. For example, one method involves the use of acetonitrile as a solvent and potassium carbonate as a base to facilitate the reaction .
Antimicrobial Activity
Research indicates that derivatives of benzo[1,3]dioxole exhibit varying degrees of antimicrobial activity. A study highlighted that compounds containing similar structures showed significant inhibition against bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds contributes to their effectiveness as antimicrobial agents.
Anticancer Properties
The anticancer potential of benzo[1,3]dioxole derivatives has been explored in several studies. For instance, certain analogs demonstrated cytotoxicity against various solid tumor cell lines. The mechanism appears to involve the modulation of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
A notable case study involved the testing of a related compound that induced apoptosis in cancer cells via caspase activation pathways . This suggests that benzo[1,3]dioxole derivatives may serve as promising candidates for cancer therapeutics.
Anti-inflammatory Effects
Benzo[1,3]dioxole derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokine release in response to inflammatory stimuli . This activity is particularly relevant for conditions characterized by chronic inflammation.
Data Summary Table
Q & A
Q. What synthetic strategies are effective for preparing Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzo[1,3]dioxole-5-carbonyl derivatives and 4-(4-fluorophenyl)piperazine intermediates. For example, analogous compounds were prepared using nucleophilic acyl substitution (e.g., activation with EDCI/HOBt) or Ullmann-type couplings . Post-synthesis, purity is validated via:
- HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) .
- Elemental Analysis : Comparison of calculated vs. observed C/H/N content (e.g., discrepancies ≤0.4% indicate acceptable purity) .
- NMR : Confirmation of structural integrity via chemical shifts (e.g., benzodioxole protons at δ 6.7–7.1 ppm, piperazine signals at δ 2.5–3.5 ppm) .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (compound may cause irritation) .
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers at –20°C to prevent degradation .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Modify the benzodioxole (e.g., introduce electron-withdrawing groups) or piperazine (e.g., replace 4-fluorophenyl with 4-CF₃ or 4-NO₂ groups) to assess impacts on target binding .
- Enzymatic Assays : Test inhibitory activity against targets like monoacylglycerol lipase (MAGL) using fluorometric assays (e.g., JJKK-048 analogs showed IC₅₀ values <10 nM) .
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with MAGL’s catalytic serine residue .
Q. How can contradictory elemental analysis data (e.g., C/H/N discrepancies) be resolved during characterization?
- Methodological Answer :
- Repeat Analysis : Ensure sample dryness and homogeneity to exclude moisture or solvent interference .
- Orthogonal Techniques : Cross-validate with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities from NMR or elemental data .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Radiolabeling : Synthesize a carbon-11 ([¹¹C]) analog via [¹¹C]COCl₂ incorporation for PET imaging to track biodistribution .
- Rodent Models : Administer doses (e.g., 1–10 mg/kg) to assess plasma half-life (LC-MS/MS quantification) and organ accumulation .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in chronic dosing studies .
Data Analysis and Experimental Design
Q. How can stability studies under varying pH and temperature conditions be designed for this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 37°C for 24 hours.
- Thermal stress (60°C) and UV light (254 nm) .
- Analytical Monitoring : Use RP-HPLC to quantify degradation products (e.g., hydrolysis of the piperazine ring or benzodioxole opening) .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer :
- Standardized Synthesis : Optimize reaction conditions (e.g., solvent purity, inert atmosphere) to ensure >95% yield consistency .
- QC Protocols : Implement strict HPLC and NMR criteria for each batch before assay use .
- Positive Controls : Include reference compounds (e.g., known MAGL inhibitors) in every assay plate to normalize activity measurements .
Advanced Mechanistic Studies
Q. How can the compound’s metabolic pathways be profiled using in vitro systems?
- Methodological Answer :
- Liver Microsomes : Incubate with human or rat liver microsomes (1 mg/mL) and NADPH for 60 minutes. Quench with acetonitrile, then analyze metabolites via UPLC-QTOF-MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
Q. What computational methods predict off-target interactions to prioritize in vitro testing?
- Methodological Answer :
- PharmaDB Screening : Use databases like ChEMBL to identify structurally similar compounds with known off-targets (e.g., serotonin receptors due to piperazine moiety) .
- Machine Learning : Train models on datasets of piperazine-containing drugs to predict binding to GPCRs or transporters .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Analytical Data for Analogous Compounds
| Compound Derivative | Yield (%) | Purity (HPLC) | Elemental Analysis (C/H/N) | Reference |
|---|---|---|---|---|
| Piperazine-benzodioxole analog | 78 | 95% (254 nm) | Calc: 71.67/5.35/12.38 Obs: 72.04/5.51/12.60 | |
| 4-CF₃-phenyl variant | 50 | 97% (254 nm) | Calc: 65.12/4.21/10.89 Obs: 64.98/4.35/10.72 |
Table 2 : In Vitro Activity of Related Compounds Against MAGL
| Compound | IC₅₀ (nM) | Selectivity (vs. FAAH) | Reference |
|---|---|---|---|
| JJKK-048 (analog) | 2.1 | >100-fold | |
| 4-NO₂-phenyl analog | 8.7 | 50-fold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
